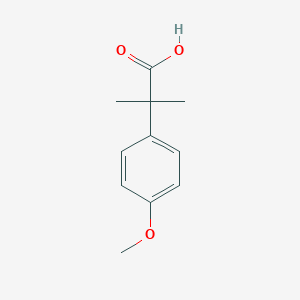

2-(4-Methoxyphenyl)-2-methylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,10(12)13)8-4-6-9(14-3)7-5-8/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJSVQFIOUFWMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292821 | |

| Record name | 2-(4-methoxyphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2955-46-6 | |

| Record name | 2955-46-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-methoxyphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2955-46-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-Methoxyphenyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)-2-methylpropanoic acid is a carboxylic acid derivative with a notable profile as a non-steroidal anti-inflammatory drug (NSAID).[1] Its structure, featuring a methoxyphenyl group attached to a methylpropanoic acid moiety, is the basis for its pharmacological activity. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activity, particularly its mechanism of action as a cyclooxygenase (COX) inhibitor. All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 2955-46-6 | [2] |

| Molecular Formula | C₁₁H₁₄O₃ | [2] |

| Molecular Weight | 194.23 g/mol | [2] |

| Appearance | Colorless or light yellow solid | [3] |

| Melting Point | 55-58 °C | [3] |

| Boiling Point | No experimental data available. | |

| pKa | No experimental data available. | |

| Solubility | Soluble in organic solvents such as ether and alcohol; slightly soluble in water. | [3] |

Synthesis

A general and effective method for the synthesis of this compound involves a three-step process starting from 4-methoxybenzaldehyde.[3]

Synthesis Workflow

References

An In-depth Technical Guide to 2-(4-Methoxyphenyl)-2-methylpropanoic Acid

CAS Number: 2955-46-6

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)-2-methylpropanoic acid, a compound of interest to researchers, scientists, and drug development professionals. This document covers its chemical and physical properties, synthesis, spectroscopic characterization, and potential biological activities, with a focus on its anti-inflammatory properties.

Chemical and Physical Properties

This compound is a carboxylic acid derivative with a methoxyphenyl group. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |

| Molecular Weight | 194.23 g/mol | [1][2] |

| CAS Number | 2955-46-6 | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 55-58 °C | |

| Solubility | Soluble in organic solvents such as ethanol and acetone; sparingly soluble in water. | |

| pKa | (Predicted) |

Synthesis and Purification

A general procedure for a related compound, 2-(4-methoxyphenoxy)-propionic acid, involves a phase-transfer catalyzed reaction between p-hydroxyanisole and 2-chloropropionic acid in the presence of a base and a phase-transfer catalyst. This is followed by acidification and extraction to yield the final product.

Experimental Workflow for a Related Synthesis:

Spectroscopic Characterization

Detailed spectroscopic data with peak assignments for this compound are not consistently available in the public domain. However, based on the analysis of structurally related compounds, the following characteristic peaks can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, and the methyl group protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | -COOH |

| ~7.2 | Doublet | 2H | Aromatic (ortho to -C(CH₃)₂) |

| ~6.8 | Doublet | 2H | Aromatic (ortho to -OCH₃) |

| ~3.8 | Singlet | 3H | -OCH₃ |

| ~1.5 | Singlet | 6H | -C(CH₃)₂ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carboxylic acid carbon, the aromatic carbons, the methoxy carbon, the quaternary carbon, and the methyl carbons.

| Chemical Shift (ppm) | Assignment |

| ~180 | -COOH |

| ~158 | Aromatic C-OCH₃ |

| ~138 | Aromatic C-C(CH₃)₂ |

| ~128 | Aromatic CH (ortho to -C(CH₃)₂) |

| ~113 | Aromatic CH (ortho to -OCH₃) |

| ~55 | -OCH₃ |

| ~48 | -C(CH₃)₂ |

| ~25 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~2970 | C-H stretch | Methyl |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1610, ~1510 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Proposed Fragment |

| 194 | [M]⁺ |

| 179 | [M - CH₃]⁺ |

| 149 | [M - COOH]⁺ |

| 135 | [M - C(CH₃)₂COOH]⁺ |

Biological Activity and Mechanism of Action

While direct and extensive studies on the biological activity of this compound are limited, its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential anti-inflammatory properties. The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Potential Anti-inflammatory Mechanism

The anti-inflammatory effects of many propanoic acid derivatives are attributed to their ability to inhibit COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Inhibition of COX enzymes reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever.

The general anti-inflammatory signaling pathway involving COX enzymes and the potential point of intervention for a compound like this compound is depicted below.

Further investigation into the specific inhibitory constants (IC₅₀) for COX-1 and COX-2 would be necessary to determine the potency and selectivity of this compound.

Conclusion

This compound is a compound with potential for further investigation, particularly in the context of its anti-inflammatory properties. This technical guide has summarized the currently available information on its physicochemical properties, synthesis, and spectroscopic characteristics, while also postulating a likely mechanism of action based on its structural class. Detailed experimental studies are required to fully elucidate its biological activity and therapeutic potential.

References

An In-depth Technical Guide to the Molecular Structure and Properties of 2-(4-Methoxyphenyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)-2-methylpropanoic acid is a carboxylic acid derivative with a structural resemblance to the fibrate class of drugs. Fibrates are well-established therapeutic agents used in the management of dyslipidemia, primarily acting through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activity of this compound, with a focus on its role as a potential PPARα agonist.

Molecular Structure and Chemical Identity

This compound possesses a core structure comprising a para-substituted methoxybenzene ring attached to a dimethylpropanoic acid moiety.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₁₁H₁₄O₃[1] |

| Molecular Weight | 194.23 g/mol [1][2] |

| CAS Number | 2955-46-6[1][2] |

| SMILES | CC(C)(C1=CC=C(C=C1)OC)C(=O)O[1] |

| InChI | InChI=1S/C11H14O3/c1-11(2,10(12)13)8-4-6-9(14-3)7-5-8/h4-7H,1-3H3,(H,12,13)[1] |

Physicochemical and Spectroscopic Data

Physicochemical Properties

| Property | Value |

| Melting Point | ~55-58 °C |

| Boiling Point | Not available |

| pKa | Not available |

| Solubility | Soluble in organic solvents like ether and alcohol; slightly soluble in water. |

Predicted Spectroscopic Data

| Spectroscopy | Predicted Peaks |

| ¹H NMR | δ ~1.5 (s, 6H, 2xCH₃), δ ~3.8 (s, 3H, OCH₃), δ ~6.9 (d, 2H, Ar-H), δ ~7.3 (d, 2H, Ar-H), δ ~12.0 (s, 1H, COOH) |

| ¹³C NMR | δ ~25 (2xCH₃), δ ~48 (C(CH₃)₂), δ ~55 (OCH₃), δ ~114 (Ar-C), δ ~128 (Ar-C), δ ~135 (Ar-C), δ ~159 (Ar-C), δ ~180 (C=O) |

| IR (cm⁻¹) | ~2500-3300 (O-H stretch, broad), ~1700 (C=O stretch), ~1610, 1510 (C=C stretch, aromatic), ~1250 (C-O stretch, ether)[3] |

| Mass Spec (m/z) | [M]+ at 194.09, prominent fragments from loss of COOH (m/z 149) and subsequent fragmentations. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a variety of methods. A plausible and efficient route is the oxidation of a precursor alcohol, which can be synthesized from readily available starting materials.

4.1.1. Synthesis of 2-(4-Methoxyphenyl)-2-methylpropan-1-ol (Precursor)

-

Materials: 4-Bromoanisole, magnesium turnings, dry diethyl ether, 2,2-dimethylpropanal, saturated aqueous ammonium chloride solution, anhydrous sodium sulfate.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).

-

Add a solution of 4-bromoanisole (1 eq) in dry diethyl ether to the dropping funnel and add a small portion to the flask to initiate the Grignard reaction.

-

Once the reaction starts, add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of 2,2-dimethylpropanal (1.1 eq) in dry diethyl ether dropwise to the Grignard reagent.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(4-methoxyphenyl)-2-methylpropan-1-ol. Purify by column chromatography if necessary.

-

4.1.2. Oxidation to this compound

-

Materials: 2-(4-Methoxyphenyl)-2-methylpropan-1-ol, Jones reagent (chromium trioxide in sulfuric acid and water), acetone, isopropyl alcohol.

-

Procedure:

-

Dissolve the precursor alcohol in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Add Jones reagent dropwise to the solution until a persistent orange color is observed.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Quench the excess oxidant by adding isopropyl alcohol until the solution turns green.

-

Remove the acetone under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether (3x).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization.

-

Biological Activity and Signaling Pathway

Peroxisome Proliferator-Activated Receptor alpha (PPARα) Agonism

Compounds with the 2-aryl-2-methylpropanoic acid scaffold, such as fibrates, are known to be agonists of PPARα.[4][5][6] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism.[7] Activation of PPARα leads to a cascade of events that ultimately results in the lowering of plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[4][8]

PPARα Signaling Pathway

The activation of PPARα by a ligand, such as this compound, initiates a signaling cascade that modulates the expression of genes involved in lipid metabolism.

References

- 1. This compound | C11H14O3 | CID 257579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 2955-46-6 [sigmaaldrich.com]

- 3. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 8. ahajournals.org [ahajournals.org]

In-depth Technical Guide: 2-(4-Methoxyphenyl)-2-methylpropanoic Acid

IUPAC Name: 2-(4-methoxyphenyl)-2-methylpropanoic acid[1]

This technical guide provides a comprehensive overview of this compound, catering to researchers, scientists, and professionals in drug development. The guide covers its synthesis, physicochemical properties, and biological activities, with a focus on its potential as a Peroxisome Proliferator-Activated Receptor α (PPARα) agonist.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| CAS Number | 2955-46-6 |

| Appearance | Solid |

| SMILES | CC(C)(c1ccc(OC)cc1)C(=O)O |

| InChI Key | IQJSVQFIOUFWMU-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from 4-methoxyphenylacetonitrile. The general synthetic route involves the α,α-dimethylation of the arylacetonitrile followed by hydrolysis of the nitrile group to a carboxylic acid.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the methylation of arylacetonitriles and subsequent nitrile hydrolysis.

Step 1: Synthesis of 4-Methoxyphenylacetonitrile

A common method for the preparation of 4-methoxyphenylacetonitrile involves the reaction of 4-methoxybenzyl chloride with sodium cyanide.

-

Materials: 4-methoxybenzyl chloride, sodium cyanide, acetone (anhydrous), sodium iodide.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxybenzyl chloride (1 equivalent), finely powdered sodium cyanide (1.5 equivalents), and a catalytic amount of sodium iodide in anhydrous acetone.[2][3]

-

Heat the reaction mixture to reflux and stir vigorously for 16-20 hours.[2]

-

After cooling to room temperature, filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-methoxyphenylacetonitrile. The product can be purified by vacuum distillation.[2][3]

-

Step 2: α,α-Dimethylation of 4-Methoxyphenylacetonitrile

The selective mono-C-methylation of arylacetonitriles can be achieved with high selectivity using dimethyl carbonate (DMC).[4] To achieve dimethylation, the reaction can be performed sequentially.

-

Materials: 4-methoxyphenylacetonitrile, dimethyl carbonate, strong base (e.g., sodium hydride), solvent (e.g., anhydrous THF).

-

Procedure:

-

To a solution of 4-methoxyphenylacetonitrile (1 equivalent) in a suitable anhydrous solvent, add a strong base to generate the carbanion.

-

Add dimethyl carbonate (1.1 equivalents) and stir the reaction at an appropriate temperature until the mono-methylation is complete.

-

Repeat the deprotonation and methylation steps to introduce the second methyl group.

-

Quench the reaction and work up to isolate the 2-(4-methoxyphenyl)-2-methylpropionitrile.

-

Step 3: Hydrolysis of 2-(4-methoxyphenyl)-2-methylpropionitrile

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under acidic or basic conditions.

-

Materials: 2-(4-methoxyphenyl)-2-methylpropionitrile, strong acid (e.g., H₂SO₄) or strong base (e.g., NaOH), water.

-

Procedure (Acidic Hydrolysis):

-

In a round-bottom flask, combine the nitrile with an excess of aqueous sulfuric acid.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer, dry over anhydrous sulfate, and concentrate to yield the crude this compound.

-

The product can be purified by recrystallization.

-

Biological Activity: PPARα Agonism

Compounds structurally related to this compound, particularly those belonging to the fibrate class of drugs, are known to be agonists of Peroxisome Proliferator-Activated Receptor α (PPARα).[5] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[6] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation, resulting in a reduction of plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[6]

Experimental Protocol: PPARα Transactivation Assay

The potential of this compound to act as a PPARα agonist can be evaluated using a cell-based transactivation assay.

-

Objective: To determine the ability of the test compound to activate the human PPARα receptor and induce the expression of a reporter gene.

-

Materials:

-

Mammalian cell line (e.g., HEK293T or HepG2).

-

Expression plasmid for a chimeric receptor containing the ligand-binding domain (LBD) of human PPARα fused to the GAL4 DNA-binding domain.

-

Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

This compound (test compound).

-

Known PPARα agonist (e.g., GW7647) as a positive control.

-

Luciferase assay reagent.

-

-

Procedure:

-

Cell Culture and Transfection:

-

Culture the cells in appropriate media.

-

Co-transfect the cells with the PPARα-LBD expression plasmid and the GAL4-luciferase reporter plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

After transfection, seed the cells into 96-well plates.

-

Prepare serial dilutions of the test compound and the positive control.

-

Treat the cells with the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

After an incubation period (typically 24 hours), lyse the cells and measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to the total protein concentration.

-

Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve.

-

Calculate the EC₅₀ value, which is the concentration of the compound that elicits 50% of the maximal response.

-

-

Quantitative Data

Signaling Pathway and Experimental Workflow Diagrams

PPARα Signaling Pathway

The following diagram illustrates the mechanism of action of a PPARα agonist.

Caption: PPARα Signaling Pathway Activation.

Experimental Workflow: Synthesis of this compound

The diagram below outlines the key steps in the synthesis of the target compound.

Caption: Synthetic Workflow for the Target Compound.

References

- 1. This compound | C11H14O3 | CID 257579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. prepchem.com [prepchem.com]

- 4. Selective mono-C-methylations of arylacetonitriles and arylacetates with dimethylcarbonate: a mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]

- 7. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of C11H14O3

An In-Depth Technical Guide to the Physical and Chemical Properties of Zingerone (C11H14O3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The molecular formula C11H14O3 represents multiple isomers. This technical guide focuses on Zingerone, a prominent and biologically active isomer.

Introduction

Zingerone, chemically known as 4-(4-hydroxy-3-methoxyphenyl)butan-2-one, is a phenolic alkanone that is a significant component of cooked ginger (Zingiber officinale).[1][2] It is formed from the dehydration of gingerol during heating.[2] Zingerone is recognized for its characteristic sweet and spicy aroma and has garnered considerable interest in the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of Zingerone, detailed experimental protocols for its characterization, and an exploration of its key biological signaling pathways.

Physical and Chemical Properties

Zingerone is a crystalline solid at room temperature with a yellowish hue.[1][5] It is sparingly soluble in water but readily dissolves in organic solvents like ether.[2]

Table 1: Physical Properties of Zingerone

| Property | Value | Reference |

| Molecular Formula | C11H14O3 | [1] |

| Molar Mass | 194.23 g/mol | [1] |

| Melting Point | 40-41 °C | [1][2] |

| Boiling Point | 187-188 °C at 14 mmHg | [1][2] |

| Density | 1.138–1.14 g/cm³ at 25°C | [1] |

| Appearance | Yellowish crystalline powder | [1][5] |

| Odor | Sweet, spicy, vanilla-like | [1][5] |

| Solubility in Water | Low (0.57 g/L) | [1] |

| Solubility in Organic Solvents | High in ethyl ether | [1][2] |

| logP | 2.02 | [1] |

Table 2: Chemical Identifiers for Zingerone

| Identifier | Value |

| IUPAC Name | 4-(4-hydroxy-3-methoxyphenyl)butan-2-one |

| CAS Number | 122-48-5 |

| PubChem CID | 31211 |

| ChEBI ID | CHEBI:68657 |

| SMILES | CC(=O)CCC1=CC(=C(C=C1)O)OC |

| InChI | InChI=1S/C11H14O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h5-7,13H,3-4H2,1-2H3 |

Experimental Protocols

Spectroscopic Analysis

Objective: To elucidate the molecular structure of Zingerone.

Methodology:

-

Sample Preparation: Dissolve a few milligrams of Zingerone in a deuterated solvent such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.

-

Data Acquisition: Acquire 1H and 13C NMR spectra. For more detailed structural analysis, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of Zingerone.

Expected 1H NMR Data (in CDCl3):

-

A singlet around 2.1 ppm corresponding to the methyl protons of the ketone.

-

Two triplets around 2.7-2.8 ppm corresponding to the two methylene groups.

-

A singlet around 3.8 ppm for the methoxy group protons.

-

A broad singlet for the phenolic hydroxyl proton.

-

Aromatic protons appearing in the range of 6.6-6.8 ppm.

Objective: To identify the functional groups present in Zingerone.

Methodology:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) from a solution, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of Zingerone is ground with dry KBr and pressed into a transparent disk.[6]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm-1.

-

Data Analysis: Identify characteristic absorption bands for the functional groups.

Expected IR Absorption Bands (cm-1):

-

~3400 (broad): O-H stretching of the phenolic group.

-

~2930: C-H stretching of alkyl groups.

-

~1710: C=O stretching of the ketone.

-

~1600, ~1515, ~1450: C=C stretching of the aromatic ring.

-

~1270: C-O stretching of the methoxy group.

Objective: To determine the molecular weight and fragmentation pattern of Zingerone.

Methodology:

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is commonly used in GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.[7]

-

Mass Analysis: A mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The molecular ion peak [M]+ or [M+H]+ confirms the molecular weight. The fragmentation pattern provides structural information.

Expected Mass Spectrum Data (EI):

-

Molecular ion peak (M+) at m/z 194.

-

A base peak at m/z 137, corresponding to the cleavage of the C-C bond between the side chain and the aromatic ring.

Antioxidant Activity Assay (DPPH Method)

Objective: To quantify the free radical scavenging activity of Zingerone.

Methodology:

-

Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, Zingerone solutions of varying concentrations, and a positive control (e.g., ascorbic acid or Trolox).

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[3]

-

In a 96-well plate, add a specific volume of Zingerone solution (e.g., 100 µL) at different concentrations to separate wells.[3]

-

Add an equal volume of the DPPH solution to each well.[3]

-

Prepare a blank with methanol and a control with DPPH solution and methanol.[3]

-

Incubate the plate in the dark at room temperature for 30 minutes.[3]

-

Measure the absorbance at 517 nm using a microplate reader.[3]

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.[3] The IC50 value (the concentration of Zingerone required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the Zingerone concentration.[3]

Biological Activity and Signaling Pathways

Zingerone exhibits a wide range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.[3]

Antioxidant Activity

Zingerone is a potent antioxidant that can scavenge various reactive oxygen species (ROS).[4] Its antioxidant capacity is attributed to the phenolic hydroxyl group in its structure, which can donate a hydrogen atom to neutralize free radicals.[4] Studies have shown that Zingerone can protect against oxidative DNA damage and lipid peroxidation.[3]

Caption: Zingerone's direct antioxidant mechanism.

Anti-inflammatory Activity

Zingerone exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of pro-inflammatory genes. Zingerone has been shown to inhibit the activation of NF-κB.[3] This inhibition prevents the transcription of inflammatory mediators such as cytokines and chemokines.[3]

Caption: Zingerone's inhibition of the NF-κB signaling pathway.

Mitogen-activated protein kinases (MAPKs) are another group of signaling molecules that play a critical role in inflammation. Zingerone has been found to interfere with the MAPK signaling pathway, further contributing to its anti-inflammatory effects.[3]

Experimental Workflow for Investigating Anti-inflammatory Effects

The following workflow outlines a general approach to studying the anti-inflammatory effects of Zingerone in a cell-based model.

Caption: Experimental workflow for studying Zingerone's anti-inflammatory effects.

Safety and Toxicology

Zingerone is generally considered to have low toxicity.

Table 3: Toxicological Data for Zingerone

| Metric | Value | Species | Route | Reference |

| LD50 | 2580 mg/kg | Rat | Oral | [5][8] |

| LD50 | >5000 mg/kg | Rabbit | Dermal | [1] |

Safety Precautions:

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

-

First Aid: In case of contact, wash the affected area with plenty of water. If irritation persists, seek medical attention.[8]

Conclusion

Zingerone (C11H14O3) is a well-characterized bioactive compound with significant potential for applications in the pharmaceutical and nutraceutical industries. Its potent antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways like NF-κB and MAPK, make it a compelling candidate for further research and development. This guide provides a foundational understanding of its physicochemical properties and the experimental approaches for its investigation, serving as a valuable resource for scientists and researchers in the field.

References

Technical Guide: Solubility Profile of 2-(4-Methoxyphenyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available solubility data for 2-(4-Methoxyphenyl)-2-methylpropanoic acid. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing qualitative solubility information and a detailed experimental protocol for determining the solubility of this compound in various solvents. This guide is intended to equip researchers and drug development professionals with the necessary information and methodologies to conduct their own solubility assessments.

Qualitative Solubility Data

The solubility of this compound has been described qualitatively in several sources. This information is summarized in the table below. It is important to note that these descriptions are general and the actual solubility can vary with the specific solvent, temperature, and pH.

| Solvent Class | Solvent Examples | Qualitative Solubility Description |

| Aqueous | Water | Slightly soluble, sparingly soluble |

| Organic Solvents | Soluble | |

| Alcohols | Ethanol | Soluble |

| Ethers | Diethyl ether | Soluble |

| Ketones | Acetone | More soluble (in comparison to water)[1] |

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method is robust and reliable for generating accurate solubility data.

2.1. Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then measured using a suitable analytical technique, which represents the equilibrium solubility.

2.2. Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, phosphate buffer)

-

Analytical balance

-

Screw-cap vials

-

Constant temperature orbital shaker or rotator

-

Syringes and syringe filters (e.g., 0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

pH meter (for aqueous solutions)

2.3. Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a screw-cap vial. A visible excess of solid should remain at the end of the experiment.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath on an orbital shaker.

-

Agitate the vials at a constant speed for a sufficient duration to reach equilibrium (typically 24 to 72 hours). The temperature should be maintained at the desired level (e.g., 25 °C or 37 °C).

-

To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements are consistent.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Dilute the filtered supernatant with the solvent to a concentration within the calibrated range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the diluted supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted supernatant by interpolation from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted supernatant by multiplying the measured concentration by the dilution factor.

-

The resulting concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps of the shake-flask method for determining solubility.

Caption: Workflow for the shake-flask solubility determination method.

References

An In-depth Technical Guide to 2-(4-Methoxyphenyl)-2-methylpropanoic Acid and its Synonymous Nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)-2-methylpropanoic acid, a compound of interest in pharmaceutical research. This document collates known synonyms, explores its chemical properties, and discusses its potential biological activities and relevant signaling pathways. Detailed experimental methodologies for synthesis and biological evaluation are also presented to support further investigation.

Chemical Identity and Synonyms

This compound is a carboxylic acid derivative with a distinct chemical structure. It is identified by several synonymous names and registry numbers across various chemical databases. A comprehensive list of these identifiers is crucial for accurate literature searches and material sourcing.

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 2955-46-6 | PubChem, Sigma-Aldrich[1][2] |

| Molecular Formula | C11H14O3 | PubChem, Sigma-Aldrich[1][2] |

| Molecular Weight | 194.23 g/mol | PubChem, Sigma-Aldrich[1][2] |

| InChI | InChI=1S/C11H14O3/c1-11(2,10(12)13)8-4-6-9(14-3)7-5-8/h4-7H,1-3H3,(H,12,13) | PubChem |

| InChIKey | IQJSVQFIOUFWMU-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC(C)(C1=CC=C(C=C1)OC)C(=O)O | PubChem[1] |

| PubChem CID | 257579 | PubChem[1] |

| European Community (EC) Number | 808-674-5 | PubChem[1] |

| DSSTox Substance ID | DTXSID40292821 | PubChem[1] |

| NSC Number | 85715 | PubChem[1] |

| Depositor-Supplied Synonyms | benzeneacetic acid, 4-methoxy-alpha,alpha-dimethyl- | PubChem[1] |

| 2-(4-methoxy-phenyl)-2-methyl-propionic acid | PubChem[1] | |

| alpha,alpha-Dimethyl 4-methoxyphenylacetic acid | PubChem[1] |

Synthesis Protocols

The synthesis of this compound can be achieved through various organic chemistry routes. A common approach involves the oxidation of a suitable precursor. Below is a generalized experimental protocol based on standard organic synthesis techniques.

General Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Detailed Methodology:

-

Oxidation: 4-isopropyl anisole (p-cymene) is oxidized using a strong oxidizing agent such as potassium permanganate (KMnO4) in a basic aqueous solution. The reaction mixture is typically heated under reflux for several hours to ensure complete conversion.

-

Work-up: After the reaction is complete, the mixture is cooled, and the excess oxidizing agent is quenched, for example, by the addition of sodium bisulfite. The manganese dioxide byproduct is removed by filtration.

-

Acidification and Extraction: The filtrate is then acidified with a strong acid, such as hydrochloric acid (HCl), to protonate the carboxylate and precipitate the crude this compound. The crude product is then extracted into an organic solvent like diethyl ether or dichloromethane.

-

Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting solid is further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Biological Activities and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, its structural motifs suggest potential interactions with key biological targets, particularly as a non-steroidal anti-inflammatory drug (NSAID) or as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs).

Potential as a Non-Steroidal Anti-Inflammatory Drug (NSAID)

The propanoic acid moiety is a common feature in many NSAIDs (e.g., ibuprofen, naproxen). These drugs typically exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.

Potential as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

Derivatives of 2-phenoxy-2-methylpropanoic acids, such as fibrates, are known PPAR agonists. Given the structural similarity, this compound may also exhibit activity at one or more PPAR isoforms (α, γ, or δ). PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism.

Caption: The Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound, a series of in vitro assays can be performed.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX enzymes, which is coupled to the oxidation of a chromogenic substrate. Inhibition of the enzyme results in a decrease in color development, which can be quantified spectrophotometrically.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Heme

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

-

Test compound (this compound)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a reaction buffer containing Tris-HCl, EDTA, and heme.

-

Add the COX-1 or COX-2 enzyme to the wells of a 96-well plate.

-

Add various concentrations of the test compound to the wells. A known NSAID (e.g., celecoxib for COX-2, SC-560 for COX-1) should be used as a positive control.

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

Incubate the plate at 37°C for a specified time (e.g., 5-10 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 590 nm).

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

PPAR Activation Assay

This assay determines the ability of the compound to activate PPAR isoforms.

Principle: A cell-based reporter assay is commonly used. Cells are co-transfected with a plasmid expressing the ligand-binding domain of a PPAR isoform fused to a DNA-binding domain, and a reporter plasmid containing a promoter with PPAR response elements (PPREs) upstream of a reporter gene (e.g., luciferase). Activation of the PPAR results in the expression of the reporter gene.

Materials:

-

A suitable cell line (e.g., HEK293T, HepG2)

-

Expression plasmid for PPAR-LBD fusion protein

-

PPRE-luciferase reporter plasmid

-

Transfection reagent

-

Test compound (this compound)

-

Known PPAR agonists (e.g., GW7647 for PPARα, rosiglitazone for PPARγ, GW501516 for PPARδ) as positive controls

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the cells in a 96-well plate.

-

Co-transfect the cells with the PPAR-LBD expression plasmid and the PPRE-luciferase reporter plasmid.

-

After transfection, treat the cells with various concentrations of the test compound and positive controls.

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the fold activation relative to the vehicle control and determine the EC50 value (the concentration required to elicit a half-maximal response).

Quantitative Data

As of the latest literature review, specific quantitative data such as IC50 values for COX inhibition or EC50 values for PPAR activation for this compound are not extensively reported in publicly accessible databases. The biological activity of this specific compound remains an area for further investigation. Researchers are encouraged to perform the assays described above to generate these critical data points.

Conclusion

This compound is a compound with potential pharmacological relevance, suggested by its structural similarity to known NSAIDs and PPAR agonists. This guide provides a foundational resource for researchers, offering a comprehensive list of its synonyms, a general synthesis protocol, and an overview of the key signaling pathways it may modulate. The detailed experimental protocols for biological evaluation are intended to facilitate further research into the precise mechanism of action and therapeutic potential of this compound. The generation of quantitative biological data for this compound will be a critical next step in elucidating its pharmacological profile.

References

An In-depth Technical Guide to 2-(4-Methoxyphenyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)-2-methylpropanoic acid is a member of the arylpropanoic acid class, a group of compounds that has garnered significant attention in medicinal chemistry due to the prevalence of non-steroidal anti-inflammatory drugs (NSAIDs) within this family. Structurally characterized by a propanoic acid moiety attached to a 4-methoxyphenyl ring at the second position, which also bears two methyl groups, this compound holds potential for various biological activities. Its chemical architecture suggests possible interactions with biological targets involved in inflammation and metabolic regulation. This technical guide provides a comprehensive review of the available scientific literature on this compound, covering its synthesis, physicochemical properties, and putative biological activities, supported by detailed experimental protocols and data presented for clarity and comparative analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical databases.[1][2]

| Property | Value | Reference |

| CAS Number | 2955-46-6 | [2] |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |

| Molecular Weight | 194.23 g/mol | [1][2] |

| Appearance | Colorless or light yellow solid | [3] |

| Melting Point | 55-58 °C | [3] |

| Solubility | Soluble in organic solvents such as ether and alcohol; slightly soluble in water. | [3] |

| InChI Key | IQJSVQFIOUFWMU-UHFFFAOYSA-N | [2] |

| SMILES | CC(C)(C1=CC=C(C=C1)OC)C(=O)O | [2] |

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed journals, a general three-step synthetic pathway can be inferred from the chemical literature.[3] This proposed synthesis starts from 4-methoxybenzaldehyde and proceeds through nitrile hydrolysis.

Proposed Synthetic Pathway

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a detailed, hypothetical procedure based on standard organic chemistry transformations and the general outline found in the literature.[3] Researchers should optimize these conditions as necessary.

Step 1: Synthesis of 2-(4-Methoxyphenyl)-2-propenal

-

To a stirred solution of 4-methoxybenzaldehyde (1 equivalent) and 2-methyl acetone (1.2 equivalents) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., sodium hydroxide).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(4-methoxyphenyl)-2-propenal.

Step 2: Synthesis of 2-(4-Methoxyphenyl)-2-methylpropionitrile

-

Caution: Hydrocyanic acid is extremely toxic. This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

To a solution of 2-(4-methoxyphenyl)-2-propenal (1 equivalent) in a suitable solvent (e.g., ethanol), add a source of cyanide (e.g., potassium cyanide followed by acidification, or trimethylsilyl cyanide with a catalytic amount of a Lewis acid).

-

Stir the reaction at a controlled temperature (e.g., 0 °C to room temperature) until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction with an appropriate reagent (e.g., a solution of ferrous sulfate to complex excess cyanide).

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the crude nitrile by column chromatography or distillation under reduced pressure.

Step 3: Synthesis of this compound

-

To the 2-(4-methoxyphenyl)-2-methylpropionitrile (1 equivalent), add an excess of an acidic or basic aqueous solution (e.g., 6 M HCl or 6 M NaOH).

-

Heat the mixture to reflux and maintain the temperature for several hours until the hydrolysis is complete (monitoring by TLC, observing the disappearance of the nitrile and the appearance of the carboxylic acid).

-

If basic hydrolysis is used, cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Potential Biological Activities and Signaling Pathways

While direct biological data for this compound is scarce in the public domain, its structural similarity to other 2-arylpropanoic acids suggests potential anti-inflammatory and metabolic regulatory activities.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

Many arylpropanoic acids are known to be non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

Caption: The cyclooxygenase (COX) signaling pathway and the putative inhibitory role of this compound.

A general protocol for evaluating the COX inhibitory activity of a test compound is provided below. This is a representative protocol and may require optimization.[4]

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

-

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Fluorometric Probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine, ADHP).

-

Heme cofactor.

-

Arachidonic acid (substrate).

-

Test compound (this compound) dissolved in DMSO.

-

Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).

-

96-well black microplate.

-

Fluorometric plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitors in DMSO, followed by a further dilution in assay buffer.

-

In the 96-well plate, add the assay buffer, heme, the fluorometric probe, and the diluted test compound or reference inhibitor.

-

Initiate the reaction by adding the COX enzyme (either COX-1 or COX-2).

-

Incubate the plate at 37°C for a short period (e.g., 5 minutes).

-

Add arachidonic acid to start the enzymatic reaction.

-

Immediately measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 535 nm Ex / 587 nm Em for ADHP) in a kinetic mode for 5-10 minutes.

-

The rate of increase in fluorescence is proportional to the COX activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

-

Plot the percent inhibition against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a suitable sigmoidal dose-response model.

-

Calculate the selectivity index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

-

Potential as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

Some arylpropanoic acids have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in lipid and glucose metabolism. Activation of PPARs can lead to therapeutic effects in metabolic diseases.

Caption: A simplified diagram of the PPAR signaling pathway, a potential target for this compound.

Conclusion

This compound is a compound with a chemical structure that suggests potential for biological activity, particularly in the areas of anti-inflammatory and metabolic regulation. While detailed experimental data for this specific molecule is limited in the current literature, this guide provides a framework for its synthesis and biological evaluation based on established methodologies for structurally related compounds. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its therapeutic potential. The protocols and data presented herein are intended to serve as a valuable resource for researchers embarking on the study of this and similar arylpropanoic acid derivatives.

References

Unveiling the Biological Landscape of 2-(4-Methoxyphenyl)-2-methylpropanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 2-(4-Methoxyphenyl)-2-methylpropanoic acid. While direct quantitative data on its activity as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist is not extensively available in current literature, its structural characteristics suggest a potential role in modulating these critical nuclear receptors. This document outlines the established anti-inflammatory properties of this compound, details its synthesis, and provides a framework of experimental protocols for its further investigation as a potential therapeutic agent. The included signaling pathway and experimental workflow diagrams, presented in DOT language, serve as a visual guide for researchers navigating the study of this and similar molecules.

Introduction

This compound is a chemical entity with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol .[1][2] It is recognized as a non-steroidal anti-inflammatory drug (NSAID) and serves as a versatile intermediate in organic synthesis.[3] Structurally, it belongs to the class of phenylpropanoic acid derivatives, a group of compounds known to interact with various biological targets, including PPARs.[4] Given the therapeutic importance of PPAR modulators in metabolic diseases such as type 2 diabetes and dyslipidemia, understanding the full biological spectrum of this compound is of significant interest to the scientific community.[5]

Potential as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

While direct evidence quantifying the interaction of this compound with PPARs is limited, its structural similarity to known PPAR agonists warrants investigation.[4][6] PPARs are ligand-activated transcription factors that exist in three main isoforms: PPARα, PPARγ, and PPARβ/δ. They play crucial roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation.[5]

Signaling Pathway

The canonical PPAR signaling pathway involves the binding of a ligand to the PPAR protein, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription.

Caption: PPAR Signaling Pathway Activation.

Anti-inflammatory Activity

This compound has been identified as a non-steroidal anti-inflammatory drug (NSAID).[3] The anti-inflammatory effects of structurally related methoxyphenol compounds are often mediated through the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway.[7][8] This pathway is a key regulator of cellular defense against oxidative stress and inflammation.

Signaling Pathway

Activation of the Nrf2/HO-1 pathway involves the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) and induces the expression of cytoprotective genes, including HO-1. HO-1, in turn, can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS).[7]

Caption: Nrf2/HO-1 Anti-inflammatory Pathway.

Quantitative Data

As of the latest literature review, specific quantitative data such as IC₅₀ or EC₅₀ values for this compound's activity on PPAR isoforms are not available. The following table provides a template for how such data, once determined, could be presented. For reference, potent synthetic PPARα agonists can have EC₅₀ values in the low nanomolar range.[6]

| Parameter | PPARα | PPARγ | PPARβ/δ | Reference Compound (Example) |

| EC₅₀ (nM) | Data not available | Data not available | Data not available | GW590735 (EC₅₀ = 4 nM for PPARα)[6] |

| IC₅₀ (nM) | Data not available | Data not available | Data not available | N/A |

| Binding Affinity (Kd, nM) | Data not available | Data not available | Data not available | N/A |

Experimental Protocols

To elucidate the biological activity of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are based on established methodologies for characterizing PPAR agonists and anti-inflammatory compounds.

Synthesis of this compound

A reported method for the synthesis of this compound involves a multi-step process.[3]

Caption: Synthesis Workflow.

Protocol:

-

Step 1: React 4-methoxybenzaldehyde with 2-methyl acetone in a suitable solvent to produce 2-(4-methoxyphenyl)-2-propenal.[3]

-

Step 2: The resulting 2-(4-methoxyphenyl)-2-propenal is then reacted with hydrocyanic acid to yield 2-(4-methoxyphenyl)-2-methylpropionitrile.[3]

-

Step 3: Finally, 2-(4-Methoxyphenyl)-2-methylpropionitrile is hydrolyzed to obtain the final product, this compound.[3]

PPAR Activation - Luciferase Reporter Gene Assay

This assay is a standard method to screen for and characterize PPAR agonists.[9]

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) and co-transfect with a PPAR expression vector (for α, γ, or β/δ) and a PPRE-driven luciferase reporter vector.[9]

-

Compound Treatment: Treat the transfected cells with varying concentrations of this compound. Include a known PPAR agonist as a positive control and a vehicle control.

-

Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., β-galactosidase activity or total protein) and calculate the fold activation. Determine the EC₅₀ value from the dose-response curve.[10][11]

Adipocyte Differentiation Assay

This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes, a key function of PPARγ agonists.[12][13]

Protocol:

-

Cell Culture: Culture preadipocyte cells (e.g., 3T3-L1) to confluence.

-

Induction of Differentiation: Induce differentiation using a standard cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence of varying concentrations of this compound.

-

Maturation: After the induction period, maintain the cells in a maturation medium containing insulin for several days.

-

Staining: Stain the mature adipocytes with Oil Red O to visualize lipid droplet accumulation.[13]

-

Quantification: Elute the Oil Red O stain from the cells and measure the absorbance to quantify the extent of differentiation.

Glucose Uptake Assay

This assay measures the effect of a compound on glucose transport into cells, a critical endpoint for insulin-sensitizing agents like PPARγ agonists.[14][15]

Protocol:

-

Cell Culture and Differentiation: Differentiate a suitable cell line (e.g., 3T3-L1 adipocytes or C2C12 myotubes) into mature, insulin-responsive cells.

-

Serum Starvation: Serum-starve the cells to establish a basal level of glucose uptake.

-

Compound Treatment: Treat the cells with this compound for a specified period.

-

Glucose Uptake Measurement: Measure the uptake of a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose or a fluorescent glucose analog) in the presence or absence of insulin.[16]

-

Data Analysis: Quantify the amount of labeled glucose taken up by the cells and compare the results between treated and untreated groups.

Conclusion

This compound presents an intriguing profile as a molecule with established anti-inflammatory properties and a high potential for interacting with PPARs. While further research is required to definitively quantify its activity as a PPAR agonist and to fully elucidate its mechanisms of action, this guide provides a solid foundation for such investigations. The detailed protocols and visual diagrams are intended to facilitate the design and execution of experiments aimed at unlocking the full therapeutic potential of this compound. The exploration of its biological activities could pave the way for new therapeutic strategies in the management of metabolic and inflammatory diseases.

References

- 1. This compound | C11H14O3 | CID 257579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chembk.com [chembk.com]

- 4. Synthesis, biological evaluation, and molecular modeling investigation of chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives with PPARalpha and PPARgamma agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 12. coriell.org [coriell.org]

- 13. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glucose transport-enhancing and hypoglycemic activity of 2-methyl-2-phenoxy-3-phenylpropanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. A modified protocol to maximize differentiation of human preadipocytes and improve metabolic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Core Mechanism of 2-(4-Methoxyphenyl)-2-methylpropanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the probable mechanism of action for 2-(4-methoxyphenyl)-2-methylpropanoic acid. Based on its structural characteristics as a phenylpropanoic acid derivative, the primary hypothesized mechanism is the inhibition of cyclooxygenase (COX) enzymes, a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs). This document will detail the COX signaling pathway, present quantitative data from structurally related compounds to infer potential efficacy, and provide a comprehensive experimental protocol for assessing its inhibitory activity. Additionally, an alternative, less characterized potential function as a protein degrader building block will be briefly discussed.

Introduction

This compound is a small molecule with potential therapeutic applications. Its chemical structure, featuring a carboxylic acid moiety attached to a substituted aromatic ring, places it within the class of compounds known as phenylpropanoic acid derivatives. Many compounds with this structural motif are recognized for their anti-inflammatory, analgesic, and antipyretic properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. This guide will focus on this inferred mechanism of action, providing a robust framework for its investigation.

Inferred Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition

The most probable mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4][5]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that regulate essential physiological functions, including gastric mucosal protection and platelet aggregation.[3][5]

-

COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli such as cytokines and growth factors.[4][6]

By inhibiting COX enzymes, this compound would block the production of prostaglandins, thereby reducing the inflammatory response.[1] The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[2][5]

The Cyclooxygenase (COX) Signaling Pathway

The COX signaling pathway is a critical cascade in the inflammatory process. It begins with the release of arachidonic acid from the cell membrane by phospholipase A2. COX enzymes then catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is the precursor for various pro-inflammatory prostaglandins (PGE2, PGD2), prostacyclin (PGI2), and thromboxanes (TXA2).[4][7]

Quantitative Data for Structurally Related Compounds

| Compound Class | Representative Compounds | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) | Reference |

| Phenoxy Acetic Acid Derivatives | Compounds 5d-f, 7b, 10c-f | 4.07 - 9.03 | 0.06 - 0.09 | High (up to 133.34) | [8] |

| Phenylpropanoic Acid Derivatives | Compound 6h | Better than Ibuprofen | Close to Nimesulide | Not Specified | [8] |

| Phenylpropanoic Acid Derivatives | Compound 6l | Better than Ibuprofen | Close to Nimesulide | Not Specified | [8] |

| Reference NSAID | Celecoxib | 14.93 | 0.05 | ~298.6 | [8] |

| Reference NSAID | Mefenamic Acid | 29.9 | 1.98 | 15.1 | [8] |

Note: This data is for structurally related compounds and should be used as a reference for the potential activity of this compound.

Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay

To definitively determine the COX inhibitory activity of this compound, a standardized in vitro assay is required. The following protocol outlines a common method for measuring COX-1 and COX-2 inhibition.[9][10]

Materials and Reagents

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Test compound: this compound dissolved in DMSO

-

Reference inhibitors (e.g., Celecoxib, Ibuprofen)

-

Stop solution (e.g., 1 M HCl)

-

96-well microplates

-

Detection kit for prostaglandin E2 (PGE2) (e.g., Enzyme Immunoassay [EIA] kit)

Assay Procedure

-

Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and test compounds in the assay buffer. Serial dilutions of the test compound and reference inhibitors should be prepared.

-

Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Inhibitor Addition: Add the various concentrations of this compound, reference inhibitors, or vehicle (DMSO) to the wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Detection: Measure the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of COX activity for each concentration of the test compound. Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[8]

Experimental Workflow Diagram

Alternative Hypothesis: Protein Degrader Building Block

An alternative and distinct potential mechanism of action for this compound is suggested by its classification as a "Protein Degrader Building Block" by some chemical suppliers. This implies a role in the development of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[11] They consist of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase.[12][13] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[14][]

If this compound is a building block for PROTACs, it would likely serve as a ligand for either a target protein or an E3 ligase, or as a component of the linker. This mode of action is fundamentally different from enzymatic inhibition.

Generalized PROTAC Mechanism

Further investigation would be required to validate this potential role for this compound and to identify its specific binding partners.

Conclusion

Based on its chemical structure, the primary and most probable mechanism of action for this compound is the inhibition of COX-1 and COX-2 enzymes, consistent with the activity of other NSAIDs. This guide provides a comprehensive framework for investigating this hypothesis, including an understanding of the underlying signaling pathway, comparative quantitative data from related compounds, and a detailed experimental protocol. The alternative possibility of its function as a protein degrader building block presents an exciting avenue for future research, highlighting the potential for this molecule in novel therapeutic modalities. Definitive characterization of its mechanism of action will require rigorous experimental validation as outlined in this document.

References

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 5. goodrx.com [goodrx.com]

- 6. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 12. portlandpress.com [portlandpress.com]

- 13. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Hazards of 2-(4-Methoxyphenyl)-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for compliance purposes. Always consult the official SDS from the supplier before handling this chemical.

Introduction

2-(4-Methoxyphenyl)-2-methylpropanoic acid, with the CAS number 2955-46-6, is a carboxylic acid derivative with a methoxyphenyl group.[1][2] Its utility in research and as a potential building block in drug discovery necessitates a thorough understanding of its safety profile and potential hazards. This guide provides a comprehensive overview of the available safety data, toxicological information, and handling precautions for this compound. Due to the limited specific toxicological data for this exact molecule, information from structurally related compounds is also discussed to provide a broader context for risk assessment.

Hazard Identification and Classification